molecular formula C10H9BrF3NO2S B8123280 1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine

1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine

Cat. No.: B8123280
M. Wt: 344.15 g/mol
InChI Key: DLMXMISILMCZCQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with bromine, fluorine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with 3,3-difluoropyrrolidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can modify the sulfonyl group to form sulfoxides or sulfides .

Scientific Research Applications

1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonyl group, can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorobenzenesulfonyl)-3,3-difluoropyrrolidine is unique due to the combination of bromine, fluorine, and sulfonyl groups on the pyrrolidine ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)sulfonyl-3,3-difluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-8-2-1-7(5-9(8)12)18(16,17)15-4-3-10(13,14)6-15/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXMISILMCZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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